5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride
Description
5-Methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a fused thiophene-pyrrole scaffold. Its molecular formula is C₈H₁₀ClNO₂S, with a molecular weight of 219.69 g/mol . The structure includes a carboxylic acid group at position 2, a methyl group at position 5, and a hydrochloride salt to enhance solubility (Figure 1). This compound serves as a versatile scaffold in medicinal chemistry, particularly in developing inhibitors targeting proteins like Bcl-xL, as suggested by structurally related derivatives .
Properties
IUPAC Name |
5-methyl-4,6-dihydrothieno[2,3-c]pyrrole-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S.ClH/c1-9-3-5-2-6(8(10)11)12-7(5)4-9;/h2H,3-4H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXXMWDNWCLPIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1)SC(=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of thieno[2,3-c]pyrrole derivatives, which are cyclized using reagents such as methanesulfonic acid under reflux conditions . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. The purity of the final product is usually ensured through rigorous quality control measures, including chromatography and spectroscopy.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the thieno[2,3-c]pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituents: Halogens, alkyl groups, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Properties :
- Solubility : Enhanced aqueous solubility due to the hydrochloride salt.
- Synthetic Utility : Used as an intermediate for further functionalization, such as esterification or amide coupling .
- Suppliers : Available globally from suppliers like Enamine Ltd, CymitQuimica, and others .
Comparison with Structurally Similar Compounds
Ester Derivatives vs. Carboxylic Acid
Methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride (CAS: 2126161-81-5) shares the same core structure but replaces the carboxylic acid with a methyl ester. This modification increases lipophilicity, improving membrane permeability for cellular uptake .
- Molecular Weight : 219.69 g/mol (vs. free acid: ~183.63 g/mol).
- Applications : Acts as a precursor for hydrolysis to the carboxylic acid or further coupling reactions .
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate () differs in the heterocycle (pyridine instead of thiophene) but retains the ester group. The pyridine ring introduces basicity, altering electronic properties and binding interactions .
Halogenated Derivatives
Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride (CAS: 2031268-71-8) incorporates a bromine atom at position 3.
5-Fmoc- and 5-Boc-Protected Analogs :
- 5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid () and 5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid () feature protective groups at position 5. Fmoc: Labile under basic conditions, ideal for solid-phase peptide synthesis. Boc: Stable under basic conditions but cleaved by acids, enabling orthogonal protection strategies .
Heterocycle Variations
4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylic acid hydrochloride () replaces the pyrrole with a pyridine ring.
1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride () includes a sulfone group, enhancing electron-withdrawing effects and metabolic stability .
Pharmacologically Active Analogs
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Derivatives () are patented as Bcl-xL inhibitors. The thieno-pyrrole scaffold may offer unique binding modes due to sulfur’s electronegativity and ring planarity .
Biological Activity
5-Methyl-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid hydrochloride is a synthetic compound belonging to the thieno[2,3-c]pyrrole family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to detail the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉N₁S |
| Molecular Weight | 139.218 g/mol |
| CAS Number | 365998-43-2 |
| LogP | 1.631 |
| PSA (Polar Surface Area) | 31.48 Ų |
The compound's structure features a thieno-pyrrole framework, which is known to exhibit various biological activities due to its unique electronic properties.
Antimicrobial Activity
Research indicates that compounds within the thieno[2,3-c]pyrrole class possess notable antimicrobial properties. A study highlighted the antibacterial activity of pyrrole derivatives against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . In particular, related compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 32 to 64 μg/mL against these pathogens.
Table: Antibacterial Activity of Thieno[2,3-c]pyrrole Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Escherichia coli | 64 |
Antiviral Potential
The antiviral potential of thieno[2,3-c]pyrrole derivatives has also been explored. Structural optimizations of these compounds have shown promising activity against viruses such as the Chikungunya virus (CHIKV). One study reported that specific derivatives exhibited significant antiviral effects in vitro .
The mechanism by which thieno[2,3-c]pyrrole compounds exert their biological activities often involves interaction with cellular targets. For instance, some derivatives have been found to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication . This inhibition can lead to bactericidal effects, making these compounds valuable in the development of new antibacterial agents.
Study on Antibacterial Activity
In a comprehensive study published in PubMed Central, researchers isolated several novel pyrrole derivatives and evaluated their antibacterial efficacy. Among these, two compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications significantly influenced the antibacterial potency of these compounds .
Evaluation of Antiviral Efficacy
Another significant study focused on the antiviral properties of thieno[2,3-c]pyrrole derivatives against CHIKV. The findings suggested that specific modifications in the chemical structure could enhance antiviral activity, paving the way for further development of effective antiviral agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
